6-Methylpyrazolo[1,5-a]imidazol-7-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxime functional group adds to its reactivity and potential for forming derivatives with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-4-methylpyrazole with glyoxal in the presence of an acid catalyst can yield the imidazo[1,2-b]pyrazole core.
Introduction of the Oxime Group: The oxime group can be introduced by reacting the imidazo[1,2-b]pyrazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazo[1,2-b]pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent. The oxime group can enhance the binding affinity to biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The imidazo[1,2-b]pyrazole core can also participate in π-π stacking and other non-covalent interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazo[1,2-b]pyrazol-7-amine,1-methyl-
- 1H-Imidazo[1,2-b]pyrazol-2-ol,7-amino-6-methyl-
- 1H-Imidazo[1,2-b]pyrazol-2(3H)-one,6-(1,1-dimethylethyl)-3-ethyl-
Uniqueness
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential for forming derivatives with diverse biological activities. The combination of the imidazo[1,2-b]pyrazole core and the oxime group makes it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C6H6N4O |
---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
6-methyl-7-nitroso-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H6N4O/c1-4-5(9-11)6-7-2-3-10(6)8-4/h2-3,8H,1H3 |
InChI-Schlüssel |
OWPJEWSVVQIBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC=CN2N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.